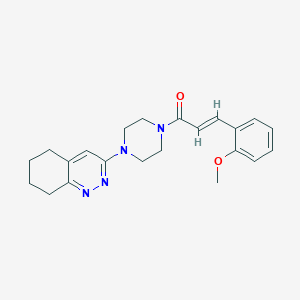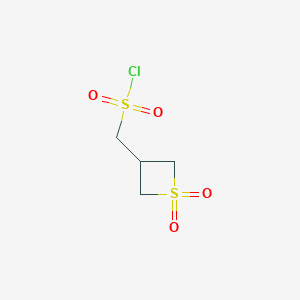
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid is a chemical compound with the CAS Number: 2490435-68-0 . It has a molecular weight of 203.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClFNO2/c1-4(8(12)13)7-5(9)2-3-6(10)11-7/h2-4H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the searched resources.Applications De Recherche Scientifique
Metallation of π-Deficient Heterocyclic Compounds
The study by Marsais and Quéguiner (1983) explores the metallation of π-deficient heterocyclic compounds, emphasizing the significant recent developments in this research area. The research specifically focuses on the 3-fluoropyridine metallation regioselectivity, showcasing how lithiation of 3-fluorophyridine can be chemoselective at low temperatures using specific agents. This process leads to the creation of 3-fluoro-2-lithiopyridine and 3-fluoro-4-lithiopyridine, demonstrating the high regioselectivity and potential modifications in heterocycle reactivity towards lithiating agents. The findings offer insights into selecting optimal conditions for 3-fluoropyridine metallation, contributing to advancements in the synthesis of substituted pyridines Marsais & Quéguiner, 1983.
Environmental and Biomonitoring of Fluoroalkylether Substances
Munoz et al. (2019) conducted a critical review of F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances in environmental and biomonitoring samples. This study highlights the persistent, bioaccumulative, and toxic properties of certain per- and polyfluoroalkyl substances (PFAS), leading to a phase-out of legacy PFAS. The review covers the environmental occurrence, fate, and effects of ether-PFAS, providing an up-to-date inventory of ether-PFAS structures discovered in the recent literature. It emphasizes the need for further research and challenges to be addressed, shedding light on the implications of these substances on environmental and human health Munoz et al., 2019.
Sorption of Phenoxy Herbicides to Soil and Minerals
Werner, Garratt, and Pigott (2012) review the sorption experiments of 2,4-D and other phenoxy herbicides, compiling a database to understand the interactions with soil and minerals. This study elucidates the rationalization of 2,4-D sorption based on soil parameters, highlighting the significance of soil organic matter and iron oxides as relevant sorbents. The review contributes to our understanding of herbicide behavior in the environment, providing a foundation for future research on contamination prevention and soil remediation Werner et al., 2012.
Novel Fluorinated Alternatives and Their Health Risks
Wang et al. (2019) explore the sources, fates, and environmental effects of alternative PFAS compounds, highlighting the dominance of novel fluorinated pollutants such as hexafluoropropylene oxide dimer (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA). The review calls for additional toxicological studies to assess the long-term use of these fluorinated alternatives, given their comparable or more serious potential toxicity than legacy PFASs. This comprehensive analysis serves as a call to action for further investigation into the safety of these substances for environmental and human health Wang et al., 2019.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2-(3-chloro-6-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4(8(12)13)7-5(9)2-3-6(10)11-7/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFDMNHYPMRCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=N1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2632398.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)



![2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile](/img/structure/B2632411.png)
![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632412.png)